3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
The compound “3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a chlorophenyl group, an oxadiazolyl group, and a tetrahydroquinazoline dione group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. Quinazolines and quinazolinone derivatives, which are part of the compound’s structure, are known to have a wide range of biological properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present .Scientific Research Applications
Synthesis and Biological Applications
This compound, given its structural complexity, is part of a broader class of novel compounds synthesized for various biological applications. A study highlights the synthesis of novel binary and fused compounds based on lawsone, demonstrating antioxidant and antitumor activities. The spectral analysis confirmed the geometrical isomers of these compounds, emphasizing their potential in medical research for therapeutic applications (Hassanien, Abd El-Ghani, & Elbana, 2022).
Chemical Sensor Applications
Another fascinating application area is in the development of chemosensors. Research into 1,8-naphthalimide derivatives, containing similar structural motifs, has led to the creation of efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This capability is significant for environmental monitoring and analytical chemistry, showcasing the versatility of compounds with similar structural frameworks (Zhang, Zhang, Ding, & Gao, 2020).
Antimicrobial Agents
Compounds within this structural family have also been explored for their antimicrobial potential. One study outlines the synthesis and characterization of new quinazolines as potential antimicrobial agents. This research provides a foundation for the development of new antibiotics and antimicrobial substances, critical in the fight against resistant bacterial strains (Desai, Shihora, & Moradia, 2007).
Antitumor Evaluation
Moreover, the antitumor properties of tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, which share a resemblance in chemical structure, were evaluated, revealing satisfactory activity against human tumor cell lines. This suggests that compounds with a similar molecular structure may hold potential in cancer therapy, underscoring the importance of chemical synthesis in the discovery of new therapeutic agents (Mahmoud et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The compound contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazoles are known to exhibit a wide range of biological activities and can interact with various biological targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
3-benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c24-18-9-5-4-8-16(18)20-26-21(31-27-20)15-10-11-17-19(12-15)25-23(30)28(22(17)29)13-14-6-2-1-3-7-14/h1-9,15,17,19H,10-13H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBRABADSWJGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=NC(=NO3)C4=CC=CC=C4Cl)NC(=O)N(C2=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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